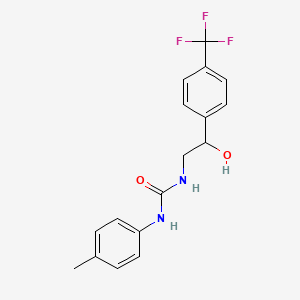
1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(p-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(p-tolyl)urea is a useful research compound. Its molecular formula is C17H17F3N2O2 and its molecular weight is 338.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(p-tolyl)urea is a urea derivative characterized by its complex structure, which includes a trifluoromethyl group and a hydroxyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The molecular formula of this compound is C17H17F3N2O2, with a molecular weight of 338.33 g/mol.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been explored through various studies, focusing on its pharmacological potential. Below are the key areas of research:
1. Anticancer Activity
Recent studies have indicated that urea derivatives can exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines.
- Case Study : A study reported that urea derivatives demonstrated IC50 values in the low micromolar range against HepG2 liver cancer cells, suggesting potent cytotoxic effects (IC50 = 0.62 ± 0.34 μM) .
2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Urea derivatives are known to inhibit pro-inflammatory cytokines, which play a crucial role in chronic inflammation.
- Research Findings : Compounds with similar structures have shown inhibition of TNFα production in lipopolysaccharide-stimulated macrophages with EC50 values around 18 nM .
3. Antibacterial Activity
The antibacterial potential of urea derivatives has been documented extensively. The presence of the trifluoromethyl group enhances the lipophilicity and bioavailability of such compounds.
- Study Results : Compounds structurally related to this compound exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 125 to 250 μg/mL .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : Some studies suggest that urea derivatives may act as inhibitors of specific kinases involved in cancer progression and inflammation.
- Cytokine Modulation : The ability to modulate cytokine release is crucial for its anti-inflammatory effects.
Data Table of Biological Activities
| Activity Type | Assay Type | Target Organism/Cell Line | IC50/EC50 Value |
|---|---|---|---|
| Anticancer | Cell Proliferation | HepG2 | 0.62 ± 0.34 μM |
| Anti-inflammatory | Cytokine Release | THP-1 Macrophages | EC50 = 18 nM |
| Antibacterial | MIC | Staphylococcus aureus | 125 - 250 μg/mL |
Propiedades
IUPAC Name |
1-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c1-11-2-8-14(9-3-11)22-16(24)21-10-15(23)12-4-6-13(7-5-12)17(18,19)20/h2-9,15,23H,10H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUCHWDOQUJHRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














